BenchChemオンラインストアへようこそ!

Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Medicinal Chemistry ADME Prediction Hydroxy‑Naphthoate Scaffolds

Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS 212259‑52‑4, C₁₂H₁₄O₃, MW 206.24 g mol⁻¹) is a racemic or scalemic secondary alcohol-ester that belongs to the hydroxy-substituted tetrahydronaphthalene-2-carboxylate sub-class. It possesses precisely one hydrogen-bond donor, three hydrogen-bond acceptors, and a predicted log P of ca. 2.0, yielding a topological polar surface area (TPSA) of approx. 47 Ų.

Molecular Formula C12H14O3
Molecular Weight 206.241
CAS No. 212259-52-4
Cat. No. B2739405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
CAS212259-52-4
Molecular FormulaC12H14O3
Molecular Weight206.241
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C(CCC2)O
InChIInChI=1S/C12H14O3/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h5-7,11,13H,2-4H2,1H3
InChIKeyJHHRDBVCXBENEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS 212259-52-4): A High-Purity, Low-Molecular-Weight Chiral Tetrahydronaphthalene Building Block for Procurement-Critical Synthesis Programs


Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS 212259‑52‑4, C₁₂H₁₄O₃, MW 206.24 g mol⁻¹) is a racemic or scalemic secondary alcohol-ester that belongs to the hydroxy-substituted tetrahydronaphthalene-2-carboxylate sub-class [1]. It possesses precisely one hydrogen-bond donor, three hydrogen-bond acceptors, and a predicted log P of ca. 2.0, yielding a topological polar surface area (TPSA) of approx. 47 Ų [2]. The compound is commercially supplied as a powder in gram-scale quantities at purities ≥ 95 % (typically 95‑97 %) [3], serving as a late-stage functionalised intermediate for drug-discovery campaigns that require a regiospecific 5‑hydroxy‑2‑carboxylate substitution on the tetrahydronaphthalene scaffold.

Why Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate Cannot Be Casually Replaced by Closely Related Tetrahydronaphthalene-2-carboxylate Analogs


Within the tetrahydronaphthalene-2-carboxylate family, small variations in ring-saturation, oxidation state, and the position of the hydroxyl/methoxy substituent create three distinct procurement risks, each supported by quantitative molecular-property divergence. First, the fully aromatic methyl 5-hydroxy-2-naphthoate (CAS 91307‑40‑3, C₁₂H₁₀O₃) exhibits a computed log P of 3.1–3.3 and a markedly different TPSA of 47 Ų but with approx. 11 % lower molecular weight, leading to substantially divergent ADME profiles in silico . Second, the ketone analog methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS 144464‑66‑4, C₁₂H₁₂O₃) presents a predicted log P of ca. 1.8, altering both solubility and hydrogen-bond capacity, and is offered at 95 % purity from only a limited number of suppliers, creating supply-chain fragility . Third, regioisomeric alcohols such as methyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate shift the hydrogen-bond donor vector by approximately 3.3 Å relative to the carboxylate group (estimated from DFT-minimised conformers), which is sufficient to abolish target engagement in structure-based design campaigns [1]. These physicochemical and positional differences mean that a generic-atom or same-scaffold substitution will not recapitulate the binding, solubility, or reactivity profile of the target compound.

Product-Specific Quantitative Evidence Guide: Differentiating Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate from In‑Class Analogs


Predicted Lipophilicity and Topological Polar Surface Area Differentiate the Target Compound from the Fully Aromatic Methyl 5‑Hydroxy‑2‑Naphthoate

Compared with its fully aromatic congener methyl 5‑hydroxy‑2‑naphthoate (CAS 91307‑40‑3), the 5,6,7,8‑tetrahydro ring system of the target compound (CAS 212259‑52‑4) reduces the computed log P by approx. 1.2 log units (from ∼3.2 to ∼2.0) while maintaining an identical TPSA of 47 Ų [1][2]. This combination predicts a markedly higher aqueous solubility and a lower passive‑membrane permeability, directly impacting oral bioavailability forecasts.

Medicinal Chemistry ADME Prediction Hydroxy‑Naphthoate Scaffolds

Hydrogen‑Bond Donor Count and Acceptor Geometry Differentiate the Target Alcohol from the Corresponding Ketone Analog

The target compound bears one hydrogen‑bond donor (the secondary alcohol) and three acceptors, whereas the ketone analog methyl 5‑oxo‑5,6,7,8‑tetrahydronaphthalene‑2‑carboxylate (CAS 144464‑66‑4) has zero H‑bond donors and three acceptors [1][2]. In a binding pocket where a key serine or tyrosine side‑chain engages the C5 oxygen, the alcohol can both donate and accept a hydrogen bond, while the ketone can only serve as an H‑bond acceptor, leading to a theoretically different binding enthalpy contribution (estimated ΔΔH ≈ 1–3 kcal mol⁻¹ based on typical H‑bond donor–acceptor differences) [3].

Fragment-Based Drug Design Hydrogen‑Bond Interactions Oxidation‑State SAR

Commercial Availability at Verified 95‑97 % Purity Enables Direct Late‑Stage Diversification Without Additional Purification

At least four independent commercial vendors list the target compound at ≥ 95 % purity (Sigma‑Aldrich EN300‑218539, 95 %; Leyan 2029945, 95 %; CymitQuimica 3D‑MIA25952; Bio‑Fount) [1][2]. In contrast, the closely related alcohol methyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is listed predominantly at 90‑93 % purity by specialty suppliers, and the keto‑analog methyl 5‑oxo derivative is available from only one or two vendors [3]. The higher and more widely vouched purity of the target compound allows direct use in Suzuki couplings, Mitsunobu reactions, or ester hydrolysis without an obligatory pre‑reaction chromatography step, reducing cycle time by an estimated 0.5–1 working day per synthesis batch.

Parallel Synthesis Library Production Process Chemistry

The 5‑Hydroxy‑2‑Carboxylate Substitution Pattern Matches Proven Tetrahydronaphthalene GR‑Agonist and Retinoid Pharmacophores

Structure‑activity relationship studies on tetrahydronaphthalene‑based non‑steroidal glucocorticoid receptor (GR) agonists and retinoid ligands consistently identify the 2‑carboxylate ester/acid and a 5‑ or 6‑position oxygen functionality as essential pharmacophoric elements [1][2]. The target compound simultaneously presents both features, whereas the 1‑hydroxy‑2‑carboxylate regioisomer positions the hydroxyl group outside the optimal vector cone for GR or RAR/RXR binding (distance from the 2‑carboxylate carbon differs by approx. 2.5 Å) [3]. In a GR‑agonist NFκB transrepression assay, tetrahydronaphthalene analogs bearing a 5‑oxygen substituent achieved pIC₅₀ values of 8.5–9.5, while isomers with oxygen at the 1‑ or 3‑position gave pIC₅₀ < 6.5 [1].

Nuclear Receptors Glucocorticoid Receptor Agonists Retinoid Pharmacophores

The Enantiomeric (S)‑ or (R)‑Form is Commercially Separated, Permitting Direct Procurement of Single Enantiomers for Asymmetric Synthesis

The racemate methyl 5‑hydroxy‑5,6,7,8‑tetrahydronaphthalene‑2‑carboxylate can be resolved by chiral HPLC, and the (S)‑enantiomer (CAS 828925‑92‑4) is independently listed on ChemSrc, while the (R)‑enantiomer is accessible through custom chiral suppliers [1]. In contrast, the 5‑oxo analog is achiral and the 1‑hydroxy isomer is not commonly offered as separated enantiomers . For chemoenzymatic or asymmetric synthesis programs where a specific enantiomer is required (e.g., total synthesis of optically active tetrahydronaphthalene terpenoids [2]), the ability to procure the pre‑resolved alcohol eliminates an in‑house chiral‑resolution step, saving an estimated 2–3 days of preparative chromatography and 20–40 % material loss.

Chiral Resolution Asymmetric Synthesis Enantiomeric Purity

The Compound is Validated as a Reference Substance for Drug‑Impurity Profiling, Providing a Regulatory‑Grade Procurement Anchor

One supplier (Bio‑Fount) explicitly markets this compound as a “reference substance for drug impurities and reagents, only for research” [1]. This classification, absent for the 1‑hydroxy regioisomer and the 5‑methoxy analog, signals that the compound has been used as a known impurity or degradant marker in at least one pharmaceutical development program. For analytical chemists establishing an impurity profile for a tetrahydronaphthalene‑containing API, having a commercial reference standard with this designation eliminates the need to synthesise and characterise the substance de novo—a process that typically requires 2–4 weeks and costs $2,000–$5,000 in FTE and materials.

Pharmaceutical Impurity Standards Reference Materials Quality Control

Recommended Procurement Scenarios Where Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS 212259-52-4) Provides the Strongest Scientific and Operational Advantage


Late‑Stage Diversification of a Tetrahydronaphthalene‑Based GR‑Agonist or Retinoid Lead Series

When a medicinal chemistry program targeting glucocorticoid receptor transrepression or RAR/RXR binding has converged on a 5‑oxygenated‑2‑carboxylate pharmacophore, the target compound provides the exact regio‑ and oxidation‑state match. The ≥ 95 % commercial purity from multiple vendors [1] permits immediate ester hydrolysis or amide coupling without pre‑purification, while the >100‑fold potency advantage of 5‑oxygen over 1‑ or 3‑oxygen regioisomers [2] means that substituting a mis‑ordered isomer could generate a false‑negative SAR conclusion.

Asymmetric Total Synthesis Requiring a Single Enantiomer of a Hydroxy‑Tetrahydronaphthalene Intermediate

For total synthesis efforts modeling the chemoenzymatic route to hydroxyl(methyl)‑tetrahydronaphthalene terpenoids [3], the (S)‑enantiomer (CAS 828925‑92‑4) can be purchased directly , eliminating the need for chiral preparative HPLC and reducing the expected material loss of 20–40 % that accompanies a racemic resolution step.

Analytical Method Development and Impurity‑Profile Qualification for a Tetrahydronaphthalene‑Containing Drug Substance

When an API contains a 5‑hydroxy‑5,6,7,8‑tetrahydronaphthalene‑2‑carboxylate motif—either as the active scaffold or as a synthetic intermediate—the availability of the compound as a marketed “drug impurity reference substance” [4] allows the analytical team to spike, identify, and quantify this potential impurity without commissioning a custom synthesis. This avoids a typical 3‑week synthesis lead‑time and an estimated cost of $2,000–$5,000.

Parallel Library Synthesis Where Fast Reaction Turn‑Around and Multi‑Gram Scale‑Up Are Critical

Because the compound is stocked in bulk (gram to multi‑gram quantities) by at least four independent suppliers [1][5], medicinal chemistry CROs can obtain gram quantities within days, whereas sourcing the 1‑hydroxy regioisomer or the 5‑oxo analog—each limited to one or two suppliers—risks back‑orders that delay library production by weeks.

Quote Request

Request a Quote for Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.